molecular formula C14H11N B1313534 2-Benzylbenzonitrile CAS No. 56153-61-8

2-Benzylbenzonitrile

Cat. No.: B1313534
CAS No.: 56153-61-8
M. Wt: 193.24 g/mol
InChI Key: YCSOWXPYKGFJBX-UHFFFAOYSA-N
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Description

2-Benzylbenzonitrile is an organic compound with the molecular formula C14H11N. It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a benzyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of toluene derivatives. This process involves the reaction of toluene with ammonia and oxygen at elevated temperatures, typically between 400 to 450°C . The reaction is catalyzed by metal oxides, resulting in high yields of the desired nitrile compound.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzylbenzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can form coordination complexes with transition metals, influencing catalytic processes. Additionally, the benzyl group can participate in hydrophobic interactions with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Uniqueness: 2-Benzylbenzonitrile is unique due to the presence of both a benzyl and a nitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination complexes and participate in various organic reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-benzylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSOWXPYKGFJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446038
Record name 2-benzylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56153-61-8
Record name 2-(Phenylmethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56153-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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